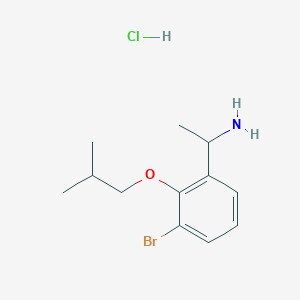

1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride

Description

1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride (CAS: 2206608-72-0) is a brominated aryl ethylamine derivative characterized by a phenyl ring substituted with a bromine atom at position 3 and an isobutoxy group at position 2. The ethylamine chain is terminated by a hydrochloride salt, enhancing its stability and solubility.

Key structural features:

- Substituents: 3-bromo (electron-withdrawing), 2-isobutoxy (bulky alkoxy group).

- Backbone: Ethylamine hydrochloride (polar, protonatable amine).

Properties

IUPAC Name |

1-[3-bromo-2-(2-methylpropoxy)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO.ClH/c1-8(2)7-15-12-10(9(3)14)5-4-6-11(12)13;/h4-6,8-9H,7,14H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIUBIOJCFWDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=CC=C1Br)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride typically involves several steps:

Isobutoxylation: The attachment of an isobutoxy group to the phenyl ring.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The specific methods can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the removal of the bromine atom or the conversion of the ethylamine group.

Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction could produce amines or hydrocarbons.

Scientific Research Applications

1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

Receptor Binding: The compound may bind to specific receptors, altering their activity.

Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

Signal Transduction: The compound could influence signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

a. 1-(4-Bromo-2-isobutoxy-phenyl)-ethylamine (CAS: 1551635-62-1)

- Difference : Bromine at position 4 instead of 3.

- Impact : Altered electronic and steric profiles may influence receptor binding or metabolic stability. For example, para-bromo substitution could enhance π-π stacking in hydrophobic pockets compared to meta-substitution .

b. 3-Bromo-2-isobutoxy-benzylamine Hydrochloride (CAS: 2206265-79-2)

- Difference : Benzylamine (amine attached to phenyl) vs. ethylamine (amine in side chain).

c. 1-(3-Bromophenyl)ethylamine Hydrochloride (CAS: 90151-46-5)

Functional Analogues with Pharmacological Relevance

a. Sigma(1) Ligands: NE-537 and NE-535

- Structures : Feature methoxy and phenylethoxy groups instead of bromo-isobutoxy.

- Key Findings: Alkyl chain modifications (e.g., propyl or 3-methylbutyl groups) on the ethylamine backbone enhance sigma(1) receptor affinity and selectivity .

b. Venlafaxine Hydrochloride (SNRI Antidepressant)

- Structure: Cyclohexanol core with methoxyphenyl and dimethylaminoethyl groups.

- Comparison: Both compounds are ethylamine hydrochlorides, but Venlafaxine’s cyclohexanol and methoxy groups confer serotonin-norepinephrine reuptake inhibition (SNRI) activity. The target compound’s bromo-isobutoxy substituents may favor different targets due to increased hydrophobicity and steric bulk .

Stereochemical and Environmental Considerations

a. Enantiomeric Derivatives

- Example : (S)-1-(3-Bromophenyl)ethanamine hydrochloride (CAS: 2172274-44-9).

- Impact : Stereochemistry significantly affects receptor binding (e.g., enantiomers of similar compounds show 10–100-fold differences in potency). The target compound’s racemic nature (if applicable) may reduce efficacy compared to enantiopure analogs .

b. Environmental Hazards

- Example : (R)-1-(1-Naphthyl)ethylamine hydrochloride (UN3077) is classified as environmentally hazardous.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- SAR Insights : Alkyl and alkoxy substituents on the phenyl ring and ethylamine chain critically modulate receptor selectivity and potency. The target compound’s isobutoxy group may balance lipophilicity and steric effects for optimal target engagement .

- Environmental and Safety Profile : Structural analogs suggest brominated ethylamines may require hazardous material handling protocols .

- Knowledge Gaps: Direct pharmacological data (e.g., receptor binding assays, toxicity studies) for the target compound are absent in the provided evidence, necessitating further research.

Biological Activity

1-(3-Bromo-2-isobutoxy-phenyl)-ethylamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a phenyl ring substituted with a bromine atom and an isobutoxy group, linked to an ethylamine moiety. This structure is significant as it influences the compound's interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The mechanisms can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites, thus preventing substrate interaction.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance, it has been tested against:

- Gram-positive bacteria such as Staphylococcus aureus

- Gram-negative bacteria such as Escherichia coli

These studies reveal significant inhibition of bacterial growth, suggesting potential applications in developing new antibiotics.

Anticancer Properties

The compound is also being investigated for its anticancer properties. Preliminary studies indicate that it can inhibit tumor cell proliferation in vitro, particularly in leukemia models. The following table summarizes key findings related to its biological activities:

| Activity Type | Target Organisms/Cells | Observed Effects | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus, E. coli | Inhibition of growth | |

| Anticancer | Leukemia cell lines | Reduced cell viability | |

| Enzyme Inhibition | Various enzymes | Decreased enzymatic activity |

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli, highlighting its potential as a novel antimicrobial agent.

- Anticancer Activity : Research on leukemia cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability, indicating its potential as an anticancer therapeutic.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as 2-[2-(1H-Pyrazol-1-yl)ethyl]piperidine, this compound exhibits enhanced biological activity due to the unique properties conferred by its specific functional groups.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for various therapeutic applications:

- Antimicrobial Therapy : As a candidate for developing new antibiotics against resistant bacterial strains.

- Cancer Treatment : As a lead compound in anticancer drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.